molecular formula C11H16N2O3 B13475099 tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate

tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate

Cat. No.: B13475099
M. Wt: 224.26 g/mol
InChI Key: DYORGPQFXGZULQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-amino-5-hydroxyphenyl)carbamate is a carbamate-protected aromatic amine characterized by a phenyl ring substituted with amino (-NH₂) and hydroxyl (-OH) groups at the 3- and 5-positions, respectively. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Key identifiers include:

  • Molecular Formula: C₁₁H₁₆N₂O₃ (inferred from and structural analogs)
  • CAS Number: Not explicitly stated in the evidence but structurally related to compounds in (e.g., CAS 1909319-84-1 for a methyl-substituted analog).
  • Appearance: Likely a solid or crystalline material, based on analogous tert-butyl carbamates described in and .

The compound’s amino and hydroxyl groups confer polarity and hydrogen-bonding capacity, making it valuable in pharmaceutical and agrochemical synthesis as an intermediate .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-7(12)5-9(14)6-8/h4-6,14H,12H2,1-3H3,(H,13,15)

InChI Key

DYORGPQFXGZULQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-5-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

tert-butyl chloroformate+3-amino-5-hydroxyanilinetert-butyl N-(3-amino-5-hydroxyphenyl)carbamate\text{tert-butyl chloroformate} + \text{3-amino-5-hydroxyaniline} \rightarrow \text{this compound} tert-butyl chloroformate+3-amino-5-hydroxyaniline→tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .

Biology: It can be used to modify amino acids and peptides, aiding in the investigation of biological pathways .

Medicine: Research has shown that derivatives of this compound exhibit inhibitory activity against certain bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . This makes it a promising candidate for the development of new antibiotics.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate with structurally related compounds, highlighting substituent-driven differences:

Compound Substituents Molecular Formula MW (g/mol) Physical State Key Properties
This compound (Target) -NH₂, -OH C₁₁H₁₆N₂O₃ ~236.26 Solid (inferred) High polarity due to -OH/-NH₂; prone to hydrogen bonding
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate () -NH₂, -CH₃ C₁₃H₂₀N₂O₂ 236.31 White solid Lower polarity than target; methyl group enhances lipophilicity
tert-Butyl N-[[3-amino-5-(trifluoromethyl)phenyl]methyl]carbamate () -NH₂, -CF₃ C₁₃H₁₇F₃N₂O₂ 296.28 Not specified Electron-withdrawing -CF₃ group increases acidity of -NH₂; enhances metabolic stability
tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate () -Br, -OCH₃ (3,5-positions) C₁₄H₁₈BrNO₄ 352.21 Not specified Bromine enhances electrophilic reactivity; methoxy groups improve solubility in organic solvents
Di-tert-butyl (5-tert-butyl-1,3-phenylene)dicarbamate () Dual Boc, -C(CH₃)₃ C₂₃H₃₆N₂O₄ 428.55 Not specified Steric bulk from tert-butyl groups slows reaction kinetics; used in high-stability applications

Key Research Findings

  • Synthetic Yields : Substituted analogs in show yields ranging from 16% (e.g., tert-butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate) to 77% (tert-butyl (3-fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate). The target compound’s yield is unspecified but likely influenced by the reactivity of its -OH group.
  • Stability : The Boc group in all analogs provides stability during storage, but the target’s -OH may necessitate inert atmospheres to prevent oxidation .

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